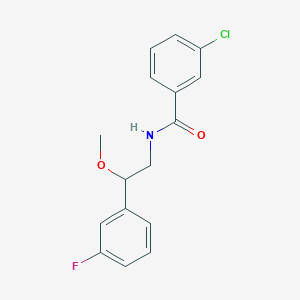

3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

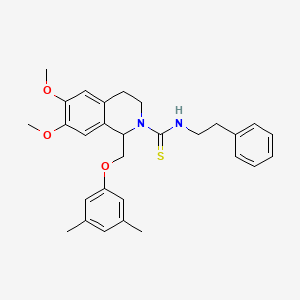

3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is a chemical compound with the molecular formula C13H9ClFNO .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-chloro-N-(2-fluorophenyl)benzamide involved the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, afforded the final compounds by reaction with thionyl chloride .Molecular Structure Analysis

The molecular structure of 3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide can be analyzed based on its intermolecular interactions. The crystals were obtained via slow evaporation method with the alteration of solvents for crystallization . Weak Cl···Cl and C-H···F interactions play a vital role in the formation of different polymorphic modifications leading to the observation of conformational and packing polymorphs, respectively .Chemical Reactions Analysis

The chemical reactions involving 3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide can be analyzed based on its intermolecular interactions. Weak Cl···Cl and C-H···F interactions play a vital role in the formation of different polymorphic modifications .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide include a molecular weight of 249.668 Da . Other properties such as density, boiling point, and melting point are not available in the retrieved sources .Scientific Research Applications

Synthesis and Antipathogenic Activity

A study by Limban et al. (2011) explored the synthesis of acylthioureas with various aryl substitutions, including 3-fluorophenyl. These compounds were tested for their antipathogenic activity, particularly against bacterial strains capable of forming biofilms such as Pseudomonas aeruginosa and Staphylococcus aureus. The study demonstrated the potential of these derivatives for developing novel antimicrobial agents with antibiofilm properties.

Molecular Structure and Antioxidant Activity

Research conducted by Demir et al. (2015) on a novel benzamide derivative analyzed its structure using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This comprehensive study not only elucidated the molecular geometry but also investigated the compound's electronic properties and potential antioxidant activities through theoretical calculations.

Neuroleptic Activity

An investigation into benzamides as potential neuroleptics was carried out by Iwanami et al. (1981), focusing on the synthesis of various benzamide derivatives and their effects on apomorphine-induced stereotyped behavior in rats. This research highlighted the significant neuroleptic potential of certain benzamide compounds, suggesting their use in treating psychosis with minimal side effects.

Corrosion Inhibition

Mishra et al. (2018) conducted a study on the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives on mild steel in acidic conditions. This study revealed how substituents on the benzamide derivatives influence their inhibition efficiency, providing insights into their application in corrosion protection.

Mechanism of Action

Target of Action

It’s worth noting that the compound’s interaction with its targets can lead to various biochemical changes .

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes in the cellular environment

Biochemical Pathways

The compound’s interaction with its targets can influence various biochemical processes .

Result of Action

It’s suggested that the compound may have potential therapeutic effects .

properties

IUPAC Name |

3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO2/c1-21-15(11-4-3-7-14(18)9-11)10-19-16(20)12-5-2-6-13(17)8-12/h2-9,15H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKWARWUTBQZQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1-[(4-{4-[(2-ethylpiperidyl)sulfonyl]phenyl}phenyl)sulfonyl]piperidine](/img/structure/B2975063.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2975065.png)

![2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2975066.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B2975071.png)

![Methyl 3-[(2-methylphenyl)amino]propanoate](/img/structure/B2975072.png)

![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2975073.png)

![5-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975082.png)